![molecular formula C17H19ClN2OS B195718 8-Hydroxychlorpromazine CAS No. 3926-67-8](/img/structure/B195718.png)
8-Hydroxychlorpromazine
Overview
Description
8-Hydroxychlorpromazine is a derivative of chlorpromazine, which is a phenothiazine antipsychotic . It contains a total of 43 bonds, including 24 non-H bonds, 12 multiple bonds, 4 rotatable bonds, and 12 aromatic bonds .
Synthesis Analysis
The synthesis of 8-Hydroxychlorpromazine involves multi-step processes. The 7,8-dihydroxy derivatives of chlorpromazine were prepared through these multi-step syntheses . The conditions of the synthesis were optimized, and the structures were confirmed .
Molecular Structure Analysis
The molecular structure of 8-Hydroxychlorpromazine includes 43 bonds in total, with 24 non-H bonds, 12 multiple bonds, 4 rotatable bonds, and 12 aromatic bonds . The molecular formula is C17H19ClN2OS .
Chemical Reactions Analysis
The chemical reactions of 8-Hydroxychlorpromazine involve the oxidation of phenothiazine by cerium (IV) in acidic media, leading to the formation of a color product . The reactions are based on chemical reactions and assessing the kinetics or reaching the equilibrium state relies on spectrophotometry .
Scientific Research Applications
Antipsychotic Activity
8-Hydroxychlorpromazine, a derivative of chlorpromazine, belongs to the phenothiazine class of neuroleptics. Like its parent compound, it acts as a strong antagonist of the dopaminergic D2 receptor. Consequently, it exhibits antipsychotic effects and has been widely used in the treatment of schizophrenia, psychotic disorders, and the manic phase of bipolar disorders .
Metabolic Mechanisms and Cytochrome P450 Interaction
Understanding the metabolic pathways of 8-Hydroxychlorpromazine is crucial for predicting its effects and potential side effects. Research has shown that it undergoes N-dealkylation, S-oxidation, and aromatic hydroxylation. Notably, N-demethylation is the most favorable metabolic pathway, leading to mono-N-desmethylchlorpromazine. Additionally, 8-hydroxychlorpromazine is one of the possible metabolites .
Hepatotoxicity and Agranulocytosis
While 8-Hydroxychlorpromazine shares some similarities with chlorpromazine, it’s essential to explore its specific side effects. Hepatotoxicity (liver damage) and agranulocytosis (reduced white blood cell count) are potential concerns associated with this compound. Researchers continue to investigate these adverse effects .
Skin Disorders and Ocular Effects
High dosages of 8-Hydroxychlorpromazine may lead to skin disorders and ocular effects. Skin reactions and rare but severe irreversible corneal edema have been reported. Clinicians must promptly identify these issues to prevent long-term complications .
7-Hydroxychlorpromazine Relationship
The plasma concentration of 7-hydroxychlorpromazine, another metabolite, is relevant in clinical practice. Researchers have studied its relationship to oral dosage and overall clinical control. Understanding this relationship can guide dosing strategies and patient management .
Potential Applications Beyond Psychiatry
While primarily studied in psychiatric contexts, 8-Hydroxychlorpromazine’s unique properties may find applications beyond antipsychotic therapy. Researchers are exploring its potential in other fields, such as neurobiology, immunology, and drug development.
Safety and Hazards
Mechanism of Action
Target of Action
8-Hydroxychlorpromazine, a metabolite of chlorpromazine, primarily targets the dopaminergic D2 receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes such as reward, addiction, and movement.
Mode of Action
8-Hydroxychlorpromazine acts as a strong antagonist of the dopaminergic D2 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, 8-Hydroxychlorpromazine blocks the action of dopamine, a neurotransmitter, at the D2 receptor, thereby inhibiting its effects.
Biochemical Pathways
The metabolic mechanisms of chlorpromazine, from which 8-Hydroxychlorpromazine is derived, are characterized by three types: S-oxidation, aromatic hydroxylation, and N-dealkylation . These processes result in the formation of different metabolites, including 8-Hydroxychlorpromazine . The N-methyl hydroxylation, the rate-limiting step of N-demethylation, proceeds predominantly via a single-electron-transfer mechanism .
Pharmacokinetics
The pharmacokinetics of chlorpromazine, the parent compound of 8-Hydroxychlorpromazine, exhibits multicompartmental characteristics with wide between-subject variability . The systemic clearance of chlorpromazine is somewhat less variable . After oral administration, the percentage of chlorpromazine reaching the systemic circulation intact is very low and dose-dependent . The high degree of variability in the pharmacokinetics of chlorpromazine is a result of extensive first-pass metabolism rather than variation in half-life .
Result of Action
The action of 8-Hydroxychlorpromazine results in the inhibition of the physiological effects of dopamine. This can lead to a reduction in symptoms of conditions like schizophrenia, psychotic disorders, and the manic phase of bipolar disorders, which are thought to be associated with overactivity in the dopaminergic system .
Action Environment
The action of 8-Hydroxychlorpromazine is influenced by the enzymatic environment in the body. For instance, the metabolic mechanisms of chlorpromazine are catalyzed by cytochrome P450 isoenzyme 1A2 , a highly important activating enzyme of the cytochrome P450 family . The clearance of chlorpromazine, and by extension 8-Hydroxychlorpromazine, occurs extensively in the liver .
properties
IUPAC Name |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-10-12(18)4-6-16(14)22-17-7-5-13(21)11-15(17)20/h4-7,10-11,21H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUDVAYGFVRZCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192510 | |
Record name | 8-Hydroxychlorpromazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxychlorpromazine | |
CAS RN |
3926-67-8 | |
Record name | 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3926-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxychlorpromazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxychlorpromazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the tissue distribution of 8-Hydroxychlorpromazine?
A1: Research indicates that 8-Hydroxychlorpromazine, alongside its 7-hydroxy isomer, exhibits localization within specific tissues. While the precise distribution pattern remains to be fully elucidated, this finding suggests a potential role for these metabolites in the pharmacological activity of chlorpromazine. [] Further investigation is necessary to determine the significance of this tissue localization.
Q2: How does the structure of 8-Hydroxychlorpromazine compare to its parent compound, chlorpromazine, and what are the implications of this structural difference?
A2: 8-Hydroxychlorpromazine is a metabolite of chlorpromazine, characterized by the addition of a hydroxyl group (-OH) at the 8th position of the phenothiazine ring. [] This structural modification can potentially alter the molecule's interactions with biological targets, impacting its pharmacological activity, potency, and metabolism. Further research is needed to fully understand the specific consequences of this structural change.
Q3: Are there established methods for synthesizing 8-Hydroxychlorpromazine in a laboratory setting?
A3: Yes, 8-Hydroxychlorpromazine can be synthesized alongside its 7-hydroxy isomer through a multi-step process. This synthesis involves the creation of 7,8-dihydroxychlorpromazine, followed by selective removal of one of the hydroxyl groups. [] This synthetic route allows researchers to obtain sufficient quantities of 8-Hydroxychlorpromazine for further in vitro and in vivo studies.
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